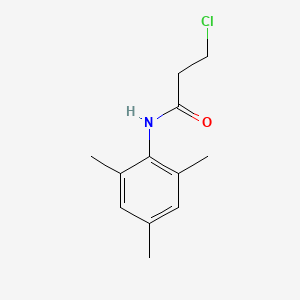

(5-Chloro-4,6-dimethyl-1-benzofuran-3-YL)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

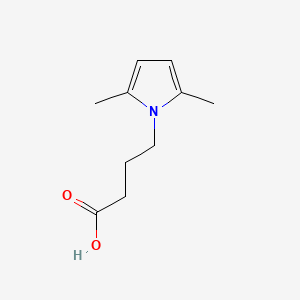

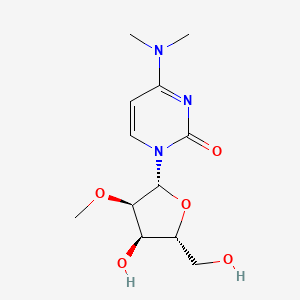

“(5-Chloro-4,6-dimethyl-1-benzofuran-3-YL)acetic acid” is a chemical compound that belongs to the class of benzofuran derivatives . It has been studied for its potential therapeutic and industrial applications due to its unique chemical structure and biological activity.

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons has been reported . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups .Molecular Structure Analysis

The molecular structure of “(5-Chloro-4,6-dimethyl-1-benzofuran-3-YL)acetic acid” has been investigated using different spectroscopic methods (Infrared, Raman, and NMR) and quantum chemical computations . The theoretical NMR chemical shift values have been obtained using the gauge independent atomic orbital (GIAO) method .Scientific Research Applications

Spectroscopic and Computational Investigations

Research involving spectroscopic and computational studies on benzofuran derivatives, such as (4,6-dimethyl-benzofuran-3-yl)-acetic acid hydrazide, demonstrates the utility of various spectroscopic methods (Infrared, Raman, and NMR) alongside quantum chemical computations in elucidating structural and spectroscopic characteristics. These studies involve conformational analysis to identify structures corresponding to local minima on the potential energy surface, alongside theoretical simulations to compare with experimental data. Such investigations provide deep insights into the nature of interactions within molecules, contributing to a broader understanding of their chemical behaviors and properties (Khemalapure et al., 2020).

Molecular Structure and Vibrational Spectra Analysis

The experimental and theoretical analysis of 2-(4,6-dimethyl-1-benzofuran-3-yl) acetic acid and similar compounds showcases the integration of FT-IR, FT-Raman, NMR, and UV–Vis spectral studies with Density Functional Theory (DFT) and Hartree-Fock (HF) calculations. Such research elucidates the molecule's geometric parameters, vibrational modes, and electronic properties, providing valuable insights into its chemical reactivity and interaction with biological targets. These comprehensive studies not only reveal the intrinsic properties of benzofuran derivatives but also their potential applications in developing antimicrobial agents and materials with specific optical properties (Hiremath et al., 2018).

Synthesis and Coordination Reactions

Investigations into the synthesis and coordination reactions of benzofuran compounds, such as the preparation of benzofuro[3,2-c]pyridine derivatives and their subsequent application in forming metal complexes, highlight the versatility of benzofuran derivatives in coordination chemistry. These studies provide foundational knowledge that could be leveraged in the synthesis of novel coordination compounds with potential applications in catalysis, materials science, and pharmaceuticals (Mojumdar et al., 2009).

Future Directions

Benzofuran and its derivatives, including “(5-Chloro-4,6-dimethyl-1-benzofuran-3-YL)acetic acid”, have attracted considerable attention in the fields of drug invention and development due to their wide range of biological and pharmacological applications . Future research may focus on further exploring the therapeutic potential of these compounds for the treatment of various diseases .

properties

IUPAC Name |

2-(5-chloro-4,6-dimethyl-1-benzofuran-3-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClO3/c1-6-3-9-11(7(2)12(6)13)8(5-16-9)4-10(14)15/h3,5H,4H2,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDYKMPBNUTVXOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1Cl)C)C(=CO2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20406085 |

Source

|

| Record name | SBB038300 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Chloro-4,6-dimethyl-1-benzofuran-3-YL)acetic acid | |

CAS RN |

882248-22-8 |

Source

|

| Record name | SBB038300 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Pyridin-2-yl)piperazin-1-yl]propanoic acid](/img/structure/B1352133.png)

![3-[(2,3-Dichlorophenyl)amino]cyclohex-2-en-1-one](/img/structure/B1352142.png)

![2-{[(2-Methoxyethyl)amino]methyl}phenol](/img/structure/B1352166.png)